2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone
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Overview
Description
2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone is a synthetic organic compound with the molecular formula C17H20ClNO and a molecular weight of 289.8 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a 2-chloroethanone group, a 2,5-dimethyl group, and a 4-propylphenyl group. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The 2,5-dimethyl and 4-propylphenyl groups are introduced through Friedel-Crafts alkylation reactions.
Introduction of the 2-chloroethanone Group: This step involves the reaction of the pyrrole derivative with chloroacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted ethanone derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone is used in various scientific research applications, including:
Proteomics Research: As a reagent for studying protein interactions and modifications.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethanone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(2,5-dimethylphenyl)ethanone
- 2-chloro-1-(4-propylphenyl)ethanone
- 2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Uniqueness
2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone is unique due to the combination of its structural features, including the pyrrole ring, the 2,5-dimethyl substitution, and the 4-propylphenyl group. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H20ClNO |
---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C17H20ClNO/c1-4-5-14-6-8-15(9-7-14)19-12(2)10-16(13(19)3)17(20)11-18/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
GVABLRGMXQLVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C |
Origin of Product |
United States |
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